Meproadifen mustard

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A-39183A is an antibiotic compound that is part of the A-39183 antibiotic complex. It is produced by aerobic fermentation of the bacterium Streptomyces NRRL 12049. This compound has shown activity against penicillin-resistant Staphylococcus aureus and Enterococcus faecalis, as well as a variety of Gram-positive and Gram-negative anaerobic bacteria .

Preparation Methods

A-39183A is synthesized through the aerobic fermentation of Streptomyces NRRL 12049. The specific synthetic routes and reaction conditions for its production are proprietary and detailed in patents and scientific literature. Industrial production methods involve large-scale fermentation processes, followed by extraction and purification steps to isolate the active compound .

Chemical Reactions Analysis

A-39183A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

A-39183A has a wide range of scientific research applications. In chemistry, it is used as a model compound to study antibiotic mechanisms and resistance. In biology and medicine, it is investigated for its potential to treat infections caused by antibiotic-resistant bacteria. Additionally, it has applications in the study of microbial metabolism and the development of new antibiotics .

Mechanism of Action

The mechanism of action of A-39183A involves its function as an ionophore. It aids in the partitioning of magnesium and calcium ions into organic solvents and facilitates the transport of ferric ions into mitochondria. This ionophoric activity disrupts bacterial cell function, leading to the inhibition of bacterial growth and survival .

Comparison with Similar Compounds

A-39183A is related to other antibiotics such as setomimycin. Similar compounds include other ionophores and antibiotics produced by Streptomyces species. What sets A-39183A apart is its broad-spectrum activity against both susceptible and resistant bacterial strains, including many anaerobic species .

Properties

CAS No. |

105555-57-5 |

|---|---|

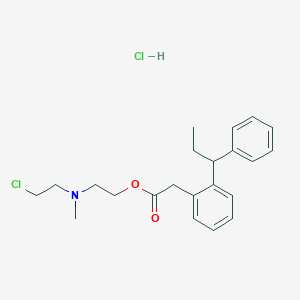

Molecular Formula |

C22H29Cl2NO2 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2-[2-chloroethyl(methyl)amino]ethyl 2-[2-(1-phenylpropyl)phenyl]acetate;hydrochloride |

InChI |

InChI=1S/C22H28ClNO2.ClH/c1-3-20(18-9-5-4-6-10-18)21-12-8-7-11-19(21)17-22(25)26-16-15-24(2)14-13-23;/h4-12,20H,3,13-17H2,1-2H3;1H |

InChI Key |

VCQKLRGMTPBALY-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=CC=CC=C2CC(=O)OCCN(C)CCCl.Cl |

Synonyms |

2-(chloroethylmethylamino)ethyl-2,2-diphenylpentanoate hydrochloride meproadifen mustard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+)](/img/structure/B34480.png)

![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)